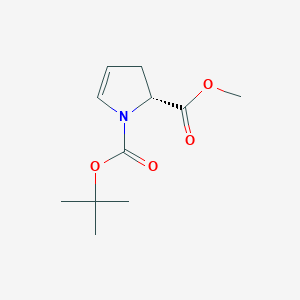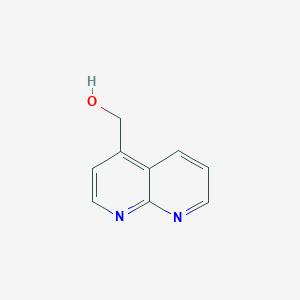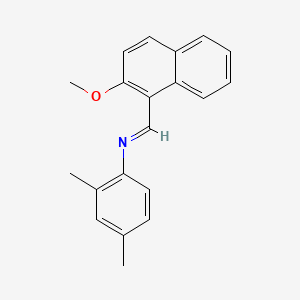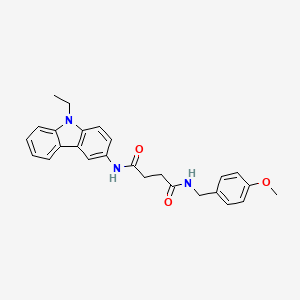![molecular formula C7H14ClNO B12448584 2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride](/img/structure/B12448584.png)
2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-Azabicyclo[310]hexan-3-yl}ethanol hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride typically involves the formation of the azabicyclo[3.1.0]hexane core followed by functionalization to introduce the ethanol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 1,3-diaminopropane with formaldehyde can yield the azabicyclo[3.1.0]hexane core, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride include:
- 2-{3-Azabicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride
- CHF2-substituted 3-azabicyclo[3.1.0]hexanes
- 2-Azabicyclo[3.2.1]octane derivatives
Uniqueness
What sets this compound apart is its specific bicyclic structure and the presence of the ethanol group, which can impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H14ClNO |
|---|---|
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-2-1-8-4-6-3-7(6)5-8;/h6-7,9H,1-5H2;1H |
Clave InChI |
LCPCRTSXVKGLIG-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1CN(C2)CCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12448501.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide](/img/structure/B12448507.png)

![N-(9-ethyl-9H-carbazol-3-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12448522.png)
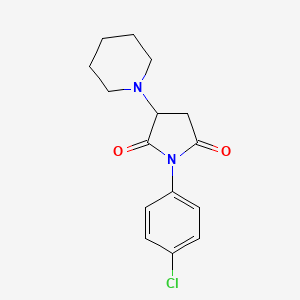
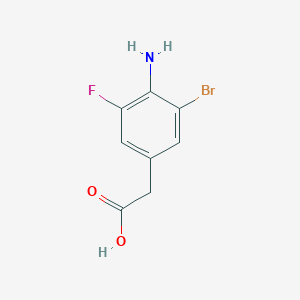
![4-Methyl-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B12448539.png)
